molecular formula C21H17FN2O3S2 B2674912 N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 477488-22-5

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2674912
CAS No.: 477488-22-5
M. Wt: 428.5
InChI Key: GQPNCJBZMSJBPG-PDGQHHTCSA-N
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Description

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone ring, a fluorophenyl group, and an acetylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazolidinone ring. Finally, the acetylation of the phenyl group is achieved using acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone ring and fluorophenyl group. These interactions may lead to the modulation of biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-iodoacetamide: Similar structure but with an iodine atom instead of the thiazolidinone ring.

    N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide: Contains a methoxyphenoxy group instead of the fluorophenyl group.

Uniqueness

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of a thiazolidinone ring, fluorophenyl group, and acetylphenyl group

Biological Activity

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a thiazolidinone core, which is known for its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN2O3S2, with a molecular weight of approximately 428.5 g/mol. The presence of various functional groups such as the acetyl and fluorophenyl moieties contributes to its biological activity.

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The thiazolidinone scaffold is known to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
  • Case Studies : In vitro studies have demonstrated that derivatives similar to N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene] possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating significant potency .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Thiazolidinones have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. Studies indicate that the compound can inhibit biofilm formation, which is crucial for treating chronic infections .
  • Mechanism : The antibacterial action is often linked to the inhibition of bacterial RNA polymerase and interference with quorum sensing pathways .

3. Antioxidant Activity

Thiazolidinone derivatives are recognized for their antioxidant properties:

  • Free Radical Scavenging : The presence of electron-donating groups enhances the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazolidinone derivatives:

  • Substituent Influence : Variations in substituents on the phenyl rings significantly affect the potency and selectivity of these compounds against specific biological targets. For instance, halogen substitutions have been shown to enhance anticancer activity by increasing lipophilicity and improving binding affinity to target proteins .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene] and related compounds:

Activity TypeModel/SystemIC50 ValueReference
AnticancerA549 (Lung Cancer)< 10 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntioxidantDPPH Scavenging Assay25 µg/mL

Properties

IUPAC Name

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-13(25)14-6-8-16(9-7-14)23-19(26)10-11-24-20(27)18(29-21(24)28)12-15-4-2-3-5-17(15)22/h2-9,12H,10-11H2,1H3,(H,23,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPNCJBZMSJBPG-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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